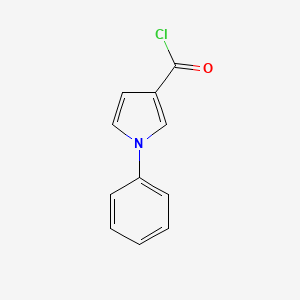

1-Phenyl-1H-pyrrole-3-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

220968-56-9 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

1-phenylpyrrole-3-carbonyl chloride |

InChI |

InChI=1S/C11H8ClNO/c12-11(14)9-6-7-13(8-9)10-4-2-1-3-5-10/h1-8H |

InChI Key |

SNVBAYLNSBVPPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=C2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 1h Pyrrole 3 Carbonyl Chloride

Preparative Strategies for the 1-Phenyl-1H-pyrrole Core Structure

The construction of the N-phenylated pyrrole (B145914) ring is the foundational step in the synthesis. This can be accomplished through several established and modern organic chemistry reactions, each offering distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.

Classical condensation reactions remain a cornerstone for pyrrole synthesis due to their reliability and straightforward nature.

The Paal-Knorr synthesis is a widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.inorganic-chemistry.org For the synthesis of the 1-phenyl-1H-pyrrole core, this reaction utilizes aniline (B41778) as the primary amine. mdpi.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.orgalfa-chemistry.com The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

The Hantzsch pyrrole synthesis provides an alternative route, reacting a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.netquimicaorganica.org To obtain the 1-phenyl-1H-pyrrole scaffold, aniline is used as the amine component. The reaction proceeds through the formation of an enamine intermediate, which then undergoes nucleophilic attack on the α-haloketone, followed by cyclization and dehydration to furnish the substituted pyrrole. wikipedia.orgquimicaorganica.org While historically the yields for the Hantzsch synthesis were sometimes low, modern adaptations, including continuous flow chemistry, have significantly improved its efficiency. wikipedia.orgscispace.com

| Reaction | Reactants for 1-Phenyl-1H-pyrrole Core | General Conditions | Key Intermediates |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound + Aniline | Neutral or weakly acidic (e.g., acetic acid) | Hemiaminal, 2,5-dihydroxytetrahydropyrrole derivative |

| Hantzsch Synthesis | β-Ketoester + α-Haloketone + Aniline | Ammonia or primary amine presence | Enamine, Imine |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. bohrium.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.comorientjchem.org

Several MCRs have been developed for the synthesis of polysubstituted pyrroles. rsc.org A typical approach for a 1-phenyl-substituted pyrrole could involve a one-pot reaction between an aldehyde, aniline, a 1,3-dicarbonyl compound, and a nitroalkane. The specific combination of reactants allows for the construction of highly functionalized pyrrole rings in a single step, avoiding the isolation of intermediates that is often required in classical methods. scispace.comorientjchem.org

Modern synthetic chemistry has increasingly utilized transition metals to catalyze the formation of heterocyclic rings under mild and efficient conditions. researchgate.net Catalysts based on metals such as palladium, rhodium, zinc, and copper have been successfully employed for pyrrole synthesis. organic-chemistry.orgrsc.org

One notable method is the transition-metal-catalyzed cyclization of dienyl azides. organic-chemistry.org For example, using a catalyst like zinc iodide (ZnI₂), dienyl azides can be converted into substituted pyrroles at room temperature. organic-chemistry.org This method offers a mild pathway to the pyrrole core. Another powerful strategy involves palladium-catalyzed coupling reactions, where C-H bonds are functionalized to form the heterocyclic ring, providing a direct and atom-economical route to substituted pyrroles. organic-chemistry.org

Synthesis of Key Intermediates: 1-Phenyl-1H-pyrrole-3-carboxylic Acid

Once the 1-phenyl-1H-pyrrole core is established, the next critical step is the introduction of a carboxylic acid functional group at the 3-position of the ring. This intermediate, 1-phenyl-1H-pyrrole-3-carboxylic acid, is the direct precursor to the final carbonyl chloride.

A highly effective method for synthesizing pyrrole-3-carboxylic acid derivatives is through a modified Hantzsch synthesis. scispace.comsyrris.com This approach can be performed in a one-step continuous flow process using commercially available starting materials. researchgate.net The reaction involves combining a tert-butyl acetoacetate, a primary amine (aniline), and a 2-bromoketone. The HBr generated as a byproduct in the reaction is utilized in situ to hydrolyze the tert-butyl ester, directly yielding the corresponding pyrrole-3-carboxylic acid without the need to isolate intermediates. scispace.comsyrris.com This method is noted for its efficiency and scalability. researchgate.net

Conversion of 1-Phenyl-1H-pyrrole-3-carboxylic Acid to 1-Phenyl-1H-pyrrole-3-carbonyl chloride

The final step in the synthetic sequence is the conversion of the carboxylic acid group into a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, achieved by treating the carboxylic acid with a suitable chlorinating agent. libretexts.orgpearson.comlibretexts.org

Two of the most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com

Thionyl chloride reacts with carboxylic acids to produce the corresponding acyl chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. libretexts.orglibretexts.org The reaction mechanism involves the conversion of the carboxylic hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. libretexts.org

Oxalyl chloride is another highly effective reagent for preparing acyl chlorides from carboxylic acids. wikipedia.orgresearchgate.net This reaction often proceeds under milder conditions than those required for thionyl chloride and is known for producing volatile byproducts (CO₂, CO, and HCl), which simplifies product purification. wikipedia.org The reaction can be catalyzed by N,N-dimethylformamide (DMF). nih.gov The use of oxalyl chloride has been specifically documented for the formation of acyl chlorides from substituted pyrrole carboxylic acids. nih.gov

| Chlorinating Reagent | Formula | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride | SOCl₂ | Neat or in an inert solvent, often at reflux | SO₂(g), HCl(g) | A powerful and common chlorinating agent. commonorganicchemistry.comresearchgate.net |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., dichloromethane), often at room temperature | CO₂(g), CO(g), HCl(g) | Generally provides cleaner reactions with easily removable byproducts. wikipedia.orgchemicalbook.com |

Reaction Conditions and Optimizations for Yield and Purity

The synthesis of this compound is most commonly achieved through the conversion of its corresponding carboxylic acid, 1-Phenyl-1H-pyrrole-3-carboxylic acid. This transformation involves a nucleophilic acyl substitution reaction where the hydroxyl (-OH) group of the carboxylic acid is replaced by a chloride (-Cl) atom. The efficiency, yield, and purity of this process are highly dependent on the chosen reagents, reaction conditions, and subsequent work-up procedures.

The hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive intermediate to facilitate substitution. libretexts.org Common chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are employed for this purpose. orgoreview.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion. libretexts.orgchemistrysteps.com

Reaction Conditions

The selection of appropriate reaction conditions is critical for the successful synthesis of this compound. Key parameters include the choice of chlorinating agent, solvent, reaction temperature, and duration.

Chlorinating Agents : Thionyl chloride (SOCl₂) is a widely used reagent for this conversion due to its effectiveness and the convenient removal of byproducts, which are gaseous (sulfur dioxide and hydrogen chloride). libretexts.org Oxalyl chloride is another effective reagent that can often be used under milder conditions. However, its use can sometimes lead to the formation of side products if not carefully controlled, as observed in the synthesis of other substituted pyrrole carbonyl chlorides. nih.gov

Solvents : The reaction is typically carried out in an inert aprotic solvent that does not react with the chlorinating agent. Common choices include dichloromethane (B109758) (DCM), chloroform (B151607), benzene (B151609), toluene (B28343), or diethyl ether. The solvent choice can influence reaction rate and ease of product isolation.

Temperature : The reaction temperature is a crucial factor. While some conversions proceed efficiently at room temperature, others may require heating under reflux to go to completion. researchgate.net Controlling the temperature is also vital to minimize the formation of undesired byproducts.

Catalysts : In some cases, a catalytic amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF) is added. Pyridine acts as a base to neutralize the HCl generated during the reaction with thionyl chloride. orgoreview.com DMF can act as a catalyst, particularly with oxalyl chloride, by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

The table below summarizes typical reaction conditions for the conversion of a carboxylic acid to an acyl chloride.

| Parameter | Common Conditions | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Converts the poor -OH leaving group into a good leaving group (e.g., a chlorosulfite intermediate). libretexts.orglibretexts.org |

| Solvent | Inert aprotic solvents (e.g., Dichloromethane, Toluene, Diethyl Ether) | Prevents reaction with the highly reactive chlorinating agent and acyl chloride product. |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the substrate and chlorinating agent; higher temperatures can increase reaction rate but may also promote side reactions. |

| Catalyst (Optional) | Pyridine, N,N-Dimethylformamide (DMF) | Pyridine neutralizes HCl byproduct; DMF can accelerate the reaction with oxalyl chloride. |

| Reaction Time | 1 to 5 hours | Monitored until the starting carboxylic acid is consumed. researchgate.net |

Optimizations for Yield and Purity

Optimizing the reaction is essential to maximize the yield of this compound while minimizing impurities. The high reactivity of acyl chlorides means they are susceptible to hydrolysis and other side reactions.

Reagent Purity and Stoichiometry : Using pure, dry starting materials and solvents is paramount, as the presence of water will hydrolyze the acyl chloride product back to the carboxylic acid. An excess of the chlorinating agent is often used to ensure complete conversion of the starting material.

Byproduct Removal : When using thionyl chloride, the gaseous byproducts (SO₂ and HCl) can be removed by conducting the reaction under a fume hood or by using a gas trap. youtube.com After the reaction, any excess thionyl chloride, which has a boiling point of 76 °C, is typically removed by distillation or under reduced pressure. This step is crucial for obtaining a pure product.

Minimizing Side Reactions : The pyrrole ring itself can be sensitive to strongly acidic or harsh conditions. For sensitive substrates, oxalyl chloride in a non-polar solvent like dichloromethane at room temperature is often a milder alternative to refluxing in thionyl chloride. nih.gov In the synthesis of related compounds, it has been noted that using refluxing thionyl chloride or oxalyl chloride with catalytic DMF can lead to significant unidentified side products, highlighting the need for careful condition screening. nih.gov

Product Isolation : Since this compound is a reactive intermediate, it is often synthesized and used immediately in the next synthetic step without extensive purification. If isolation is required, it is done under anhydrous conditions. Purification, if necessary, might involve vacuum distillation, though this risks thermal decomposition.

The following table outlines key optimization strategies.

| Optimization Parameter | Strategy | Desired Outcome |

| Moisture Control | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (e.g., N₂ or Ar). | Prevents hydrolysis of the acyl chloride product, maximizing yield. |

| Reagent Addition | Slow, dropwise addition of the chlorinating agent to the carboxylic acid solution, often with cooling. | Controls the initial exothermic reaction and minimizes the formation of thermal degradation products. |

| Work-up Procedure | Removal of excess chlorinating agent and solvent under reduced pressure. | Isolates the crude product and prevents further reactions or degradation. |

| Selection of Chlorinating Agent | Choose a milder agent (e.g., oxalyl chloride) for sensitive substrates. | Improves purity by avoiding side reactions associated with harsher reagents or higher temperatures. nih.gov |

By carefully controlling these reaction conditions and implementing optimization strategies, this compound can be synthesized in high yield and purity, ready for its use as a key intermediate in the preparation of other compounds.

Reactivity and Mechanistic Investigations of 1 Phenyl 1h Pyrrole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in 1-Phenyl-1H-pyrrole-3-carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for attack by a wide range of nucleophiles. These reactions proceed via a characteristic two-step addition-elimination mechanism. libretexts.org Initially, the nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is transient and rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group, to yield the final substitution product. libretexts.orgmasterorganicchemistry.com This general mechanism underpins the formation of a variety of carboxylic acid derivatives from the parent acyl chloride. libretexts.org

This compound reacts efficiently with alcohols (alcoholysis) and thiols to produce the corresponding esters and thioesters. The reaction with an alcohol, such as ethanol, in the presence of a non-nucleophilic base like pyridine (B92270), yields the corresponding ethyl ester. The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.

Similarly, reaction with a thiol, such as ethanethiol, under analogous basic conditions, affords the S-ethyl thioester. Thiolate anions are potent nucleophiles and react readily with the acyl chloride. msu.edu The greater nucleophilicity of sulfur compared to oxygen often leads to rapid reaction rates. msu.edu

Table 1: Synthesis of Esters and Thioesters

| Nucleophile | Reagent Example | Product Class | Product Structure |

|---|---|---|---|

| Alcohol | Ethanol (CH₃CH₂OH) | Ester | 1-Phenyl-1H-pyrrole-3-carboxylate |

The reaction of this compound with primary or secondary amines (aminolysis) is a facile and highly effective method for forming amide bonds. fishersci.co.ukmasterorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid at room temperature and is conducted in the presence of a base to scavenge the generated HCl. fishersci.co.uk The high reactivity of amines as nucleophiles ensures high yields of the corresponding amide products. For example, treatment of the acyl chloride with a primary amine like aniline (B41778) produces an N-phenyl amide, while reaction with a secondary amine such as pyrrolidine (B122466) yields an N-pyrrolidinyl amide. hud.ac.uk

Table 2: Amide Synthesis via Acylation of Amines

| Amine Type | Reagent Example | Product |

|---|---|---|

| Primary Amine | Aniline | N,1-diphenyl-1H-pyrrole-3-carboxamide |

Beyond simple alcohols and thiols, this compound reacts with other oxygen and sulfur nucleophiles. Hydrolysis, the reaction with water, readily occurs to convert the acyl chloride into the corresponding 1-Phenyl-1H-pyrrole-3-carboxylic acid. This reaction can proceed even with atmospheric moisture, making the acyl chloride a moisture-sensitive compound.

Reaction with a carboxylate salt, such as sodium acetate, results in a nucleophilic acyl substitution that produces a carboxylic anhydride (B1165640). In this case, a mixed anhydride (ethanoic 1-phenyl-1H-pyrrole-3-carboxylic anhydride) is formed. These reactions highlight the versatility of the acyl chloride as a precursor to other carboxylic acid derivatives. libretexts.org

While not a direct substitution at the carbonyl, this compound can serve as a precursor for the synthesis of ureas and carbamates through an isocyanate intermediate. This transformation is typically achieved via a Curtius rearrangement. The process begins with the conversion of the acyl chloride to an acyl azide (B81097) by reaction with an azide salt (e.g., sodium azide).

Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form 1-phenyl-3-isocyanato-1H-pyrrole. This isocyanate is a highly reactive intermediate that is not typically isolated. The in-situ generated isocyanate is then trapped with a nucleophile. mdpi.com Reaction with an amine leads to the formation of a substituted urea, while reaction with an alcohol yields a carbamate. lnu.edu.cnnih.gov This multi-step, one-pot sequence provides an effective route to these important functional groups. mdpi.com

Table 3: Urea and Carbamate Formation via Isocyanate Intermediate

| Trapping Nucleophile | Reagent Example | Final Product Class |

|---|---|---|

| Amine | Aniline | Urea |

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring (Based on Analogous 1-Phenylpyrrole (B1663985) Reactivity)

The pyrrole ring is an electron-rich aromatic system that is highly activated towards electrophilic aromatic substitution (SEAr), being significantly more reactive than benzene (B151609). wikipedia.orgonlineorganicchemistrytutor.compearson.com The nitrogen atom's lone pair is delocalized into the ring, increasing its nucleophilicity. pearson.com The reactivity and regioselectivity of substitution on the this compound are influenced by the directing effects of the N-phenyl group and the deactivating nature of the 3-carbonyl chloride substituent. To understand this, the reactivity of the parent 1-phenyl-1H-pyrrole system is considered.

For unsubstituted pyrrole, electrophilic attack occurs preferentially at the C-2 (α) position. onlineorganicchemistrytutor.compearson.com This preference is due to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during C-2 attack, which can be described by three resonance structures, compared to the two resonance structures available for the intermediate from C-3 (β) attack. stackexchange.com

However, the presence of a substituent on the nitrogen atom can alter this regioselectivity. In the case of 1-phenyl-1H-pyrrole, studies on its electrophilic substitution have shown a notable shift in this pattern. For instance, the sulfonylation of 1-phenyl-1H-pyrrole with tosyl chloride in the presence of zinc oxide yields 1-phenyl-3-tosyl-1H-pyrrole as the major product, with the 1-phenyl-2-tosyl-1H-pyrrole isomer being a minor product. mdpi.com This indicates a preference for substitution at the C-3 position.

This reversal of the typical regioselectivity can be attributed to several factors:

Steric Hindrance: The bulky phenyl group at the N-1 position may sterically hinder the approach of the electrophile to the adjacent C-2 and C-5 positions, making the less hindered C-3 and C-4 positions more accessible.

Electronic Effects: The phenyl group is weakly deactivating via its inductive effect but can also influence the electron distribution in the pyrrole ring through resonance. This electronic interplay may subtly decrease the electron density at C-2 relative to C-3, favoring attack at the latter position.

For this compound itself, the existing carbonyl chloride group at the C-3 position is a meta-directing deactivator. Therefore, incoming electrophiles would be directed away from the C-2 and C-4 positions. The most likely positions for further substitution would be C-5 (ortho to the nitrogen, but potentially sterically hindered) or C-4 (meta to the carbonyl group). The precise outcome would depend on the specific electrophile and reaction conditions.

Table 4: Regioselectivity of Electrophilic Substitution on Pyrrole Rings

| Compound | Position of Attack | Major/Minor | Rationale |

|---|---|---|---|

| Pyrrole (unsubstituted) | C-2 (α-position) | Major | More stable cationic intermediate (3 resonance structures). stackexchange.com |

| Pyrrole (unsubstituted) | C-3 (β-position) | Minor | Less stable cationic intermediate (2 resonance structures). stackexchange.com |

| 1-Phenyl-1H-pyrrole | C-3 (β-position) | Major | Steric hindrance at C-2 from N-phenyl group; altered electronics. mdpi.com |

Influence of Lewis Acid Catalysts (e.g., AlCl3, BF3·OEt2) on Reaction Regioselectivity

The regioselectivity of electrophilic substitution on the pyrrole ring is a well-documented phenomenon, influenced by both the substituent on the nitrogen atom and the nature of the electrophile and catalyst. In the context of Friedel-Crafts acylation involving N-substituted pyrroles, the choice of Lewis acid catalyst plays a pivotal role in directing the position of acylation.

Generally, stronger Lewis acids like aluminum chloride (AlCl₃) tend to favor acylation at the C3 position of the pyrrole ring. This preference is attributed to the formation of a more sterically demanding complex between the Lewis acid and the nitrogen-substituent, which directs the incoming acyl group to the less hindered C3 position. Conversely, weaker Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) often lead to a higher proportion of the C2-acylated product. researchgate.net This is because the smaller steric footprint of the catalyst-substrate complex allows for attack at the more electronically favored C2 position.

In a study on the Friedel-Crafts acylation of 1-benzenesulfonyl-1H-pyrrole, it was observed that AlCl₃-catalyzed reactions predominantly yielded 3-acyl derivatives, while BF₃·OEt₂-catalyzed reactions gave mainly 2-acyl derivatives. researchgate.net While direct experimental data for this compound is not extensively available, these findings with structurally related N-substituted pyrroles provide a strong basis for predicting its behavior. The N-phenyl group, while less bulky than the N-benzenesulfonyl group, would still be expected to exert a significant steric influence when complexed with a strong Lewis acid like AlCl₃, thereby favoring C3-acylation on a pyrrole substrate.

| Lewis Acid Catalyst | Anticipated Major Regioisomer | Rationale |

|---|---|---|

| AlCl₃ (Aluminum chloride) | C3-acylation | Formation of a sterically bulky complex, directing the electrophile to the less hindered C3 position. |

| BF₃·OEt₂ (Boron trifluoride etherate) | Increased proportion of C2-acylation | Smaller catalyst size reduces steric hindrance, allowing for attack at the electronically favored C2 position. |

Friedel-Crafts Type Acylation Reactions Utilizing this compound

This compound can serve as a potent acylating agent in Friedel-Crafts reactions, enabling the introduction of the 1-phenyl-1H-pyrrole-3-carbonyl moiety onto various aromatic substrates. nsf.gov This reaction, catalyzed by a Lewis acid, proceeds via the formation of a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution on an electron-rich aromatic ring. libretexts.org

The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the chlorine atom of the carbonyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion. youtube.com This electrophile is then attacked by the π-electrons of an aromatic substrate, such as benzene or anisole (B1667542), leading to the formation of a sigma complex (arenium ion). youtube.com Subsequent deprotonation of the sigma complex by the [AlCl₄]⁻ ion regenerates the aromaticity of the ring and releases the Lewis acid catalyst and hydrogen chloride. libretexts.org

The reactivity of the aromatic substrate in these reactions is paramount, with electron-rich arenes like anisole and toluene (B28343) exhibiting higher reactivity and a preference for para-substitution due to the directing effects of the activating groups. vedantu.comchemijournal.com Deactivated aromatic compounds, on the other hand, are generally poor substrates for Friedel-Crafts acylation. semanticscholar.org

The table below presents hypothetical yet representative data for the Friedel-Crafts acylation of common aromatic compounds with this compound, based on established principles of this reaction type.

| Aromatic Substrate | Lewis Acid Catalyst | Major Product | Anticipated Yield (%) |

|---|---|---|---|

| Benzene | AlCl₃ | (1-Phenyl-1H-pyrrol-3-yl)(phenyl)methanone | Good |

| Toluene | AlCl₃ | (1-Phenyl-1H-pyrrol-3-yl)(p-tolyl)methanone | Good to Excellent |

| Anisole | AlCl₃ | (4-Methoxyphenyl)(1-phenyl-1H-pyrrol-3-yl)methanone | Excellent |

| Naphthalene | AlCl₃ | Naphthalen-1-yl(1-phenyl-1H-pyrrol-3-yl)methanone | Moderate to Good |

Transition-Metal-Catalyzed Cross-Coupling Reactions (Potential Applications)

The carbonyl chloride functionality in this compound opens up a vast array of possibilities for its use in transition-metal-catalyzed cross-coupling reactions. While aroyl chlorides are generally less reactive than their corresponding bromides or iodides, significant advancements in catalyst design have enabled their efficient participation in various C-C and C-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: Aroyl chlorides can undergo decarbonylative Suzuki-Miyaura cross-coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds. nih.govchemguide.co.uk This transformation is particularly valuable as it allows for the conversion of a carboxylic acid derivative into a biaryl moiety. For this compound, this would potentially allow for the synthesis of 3-aryl-1-phenyl-1H-pyrroles.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be adapted for use with aroyl chlorides. nih.govchemrevlett.com This would involve the coupling of this compound with various alkenes to generate 3-alkenyl-1-phenyl-1H-pyrroles, often with high stereoselectivity. nih.gov

Sonogashira Coupling: The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has also been successfully applied to aroyl chlorides. vedantu.compearson.com This would provide a direct route to 3-alkynyl-1-phenyl-1H-pyrroles from this compound.

A common pathway in these reactions, particularly with certain catalyst systems, is the in situ decarbonylation of the aroyl chloride to form an aryl halide, which then participates in the standard catalytic cycle. acs.orgfigshare.com The choice of ligand is crucial in promoting both the decarbonylation step and the subsequent cross-coupling. acs.org

Radical Reactions and Other Transformation Pathways

Beyond traditional ionic pathways, this compound can potentially engage in radical reactions and other novel transformations.

Acyl Radical Formation: Acyl chlorides can serve as precursors to acyl radicals under visible-light photoredox catalysis. sigmaaldrich.com This method offers a mild and efficient way to generate these reactive intermediates, which can then participate in a variety of synthetic transformations. The generation of a 1-phenyl-1H-pyrrole-3-carbonyl radical could enable its addition to alkenes or its use in other radical-mediated coupling reactions.

Decarbonylation: As mentioned in the context of cross-coupling reactions, the decarbonylation of aroyl chlorides is a significant transformation pathway. youtube.comfigshare.com This can be achieved using various transition metal catalysts, such as those based on rhodium or palladium. youtube.com The decarbonylation of this compound would lead to the formation of 3-chloro-1-phenyl-1H-pyrrole, a valuable intermediate for further functionalization.

These alternative pathways highlight the synthetic versatility of this compound, extending its utility beyond that of a simple acylating agent.

Synthetic Strategies for Novel Derivatives and Functionalization Based on 1 Phenyl 1h Pyrrole 3 Carbonyl Chloride

Design Principles for Constructing Advanced Pyrrole-Based Scaffolds

The pyrrole (B145914) ring is a prominent heterocyclic structure found in numerous biologically active compounds and natural products, establishing it as a "privileged scaffold" in drug discovery. biolmolchem.comresearchgate.net The design of advanced scaffolds based on the 1-phenyl-1H-pyrrole core is guided by several key principles aimed at exploring new chemical space and optimizing molecular properties.

One fundamental approach is scaffold hopping , where a known bioactive core is replaced with a structurally distinct framework, such as the 2-phenyl-1H-pyrrole-3-carboxamide system, to discover novel derivatives with potentially improved efficacy, selectivity, or pharmacokinetic profiles. acs.org This strategy leverages the inherent flexibility of the pyrrole scaffold to create diverse molecular architectures.

Furthermore, the carbonyl group, a key feature of 1-Phenyl-1H-pyrrole-3-carbonyl chloride, is often crucial for biological activity, acting as a hydrogen bond acceptor or a reactive handle for further functionalization. mdpi.com The strategic placement of this group at the 3-position of the pyrrole ring, combined with the phenyl substituent at the 1-position, provides a robust framework for systematic modifications. This allows for a detailed investigation of structure-activity relationships (SAR), where changes in different parts of the molecule can be correlated with changes in biological function. researchgate.netacs.org By methodically altering substituents on the phenyl ring, the pyrrole core, or by diversifying the carbonyl moiety, researchers can fine-tune the molecule's properties to achieve desired outcomes.

Diversification at the Carbonyl Position

The carbonyl chloride group is a highly reactive functional group that serves as an excellent starting point for a wide array of chemical transformations. This reactivity allows for the straightforward introduction of diverse functionalities, leading to the creation of extensive libraries of new compounds.

Synthesis of Libraries of Pyrrole Carboxamides and Related Carbonyl Derivatives

The most direct derivatization of this compound involves its reaction with primary or secondary amines to form the corresponding carboxamides. This amidation reaction is typically efficient and high-yielding, making it ideal for combinatorial chemistry and the generation of large compound libraries. nih.govnih.gov The synthesis of such libraries allows for the rapid exploration of the chemical space around the pyrrole scaffold, which is a critical step in the early phases of drug discovery. nih.govrsc.org The diversity of commercially available amines enables the introduction of a wide range of chemical features, including different alkyl and aryl groups, additional functional groups, and chiral centers.

Table 1: Examples of Pyrrole Carboxamide Synthesis

| Amine Reactant | Resulting Carboxamide Derivative |

|---|---|

| Aniline (B41778) | N,1-diphenyl-1H-pyrrole-3-carboxamide |

| Benzylamine | N-benzyl-1-phenyl-1H-pyrrole-3-carboxamide |

| Morpholine | (4-morpholinyl)(1-phenyl-1H-pyrrol-3-yl)methanone |

Esterification and Hydrolysis Pathways

Another important transformation of the carbonyl chloride is esterification , which occurs upon reaction with an alcohol. This process is generally efficient and can be facilitated by various methods, including the use of triphenylphosphine (B44618) oxide with oxalyl chloride. nih.gov Esterification allows for the introduction of various alkoxy groups, which can modulate properties such as solubility and cell permeability.

Conversely, the carbonyl chloride can be readily hydrolyzed back to the parent 1-Phenyl-1H-pyrrole-3-carboxylic acid. This carboxylic acid is itself a valuable intermediate. Furthermore, the esters formed via the pathway described above can be saponified (hydrolyzed under basic conditions) to yield the carboxylic acid. nih.govsyrris.com Continuous flow synthesis methods have been developed for the efficient hydrolysis of pyrrole esters to their corresponding carboxylic acids. nih.govresearchgate.net

Table 2: Esterification and Hydrolysis Reactions

| Reactant(s) | Reaction Type | Product |

|---|---|---|

| Methanol | Esterification | Methyl 1-phenyl-1H-pyrrole-3-carboxylate |

| Benzyl alcohol | Esterification | Benzyl 1-phenyl-1H-pyrrole-3-carboxylate nih.gov |

| Water | Hydrolysis | 1-Phenyl-1H-pyrrole-3-carboxylic acid |

Functionalization of the Pendant Phenyl Group

Research on related structures has shown that the choice of functional groups on a pendant phenyl ring is critical for biological activity. For instance, in the development of mGluR5 noncompetitive antagonists, only specific substituents like nitro (NO₂) and cyano (CN) at the meta-position of the phenyl ring led to the retention of high potency. nih.gov This highlights the sensitivity of biological targets to even minor structural changes. Regioselective bromination followed by bromine/lithium exchange reactions offers a flexible route to introduce a variety of functional groups onto the phenyl ring of 1-phenylpyrrole (B1663985) derivatives. researchgate.net

Table 3: Examples of Functionalized Phenyl Derivatives

| Starting Material | Reagent/Reaction | Product |

|---|---|---|

| 1-Phenyl-1H-pyrrole | HNO₃/H₂SO₄ | 1-(Nitrophenyl)-1H-pyrrole |

| 1-Phenyl-1H-pyrrole | N-Bromosuccinimide (NBS) | 1-(Bromophenyl)-1H-pyrrole researchgate.net |

Derivatization and Substitution on the Pyrrole Ring System

The pyrrole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution. libretexts.org However, the reactivity and regioselectivity of these substitutions are heavily influenced by the existing substituents. The N-phenyl group and the C3-carbonyl chloride both act as electron-withdrawing groups, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. quora.comcdnsciencepub.com The C3-carbonyl chloride will primarily direct incoming electrophiles to the C5 position.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the pyrrole core can be modulated by introducing either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro, cyano, or sulfonyl groups further decreases the electron density of the pyrrole ring. nih.govpageplace.dersc.org This deactivation can be useful for controlling subsequent reactions or for specific electronic applications. For example, Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442), a deactivated pyrrole, proceeds in good yield at the 3-position. cdnsciencepub.com Similarly, 1-phenyl-1H-pyrrole can be sulfonylated with tosyl chloride to yield 1-phenyl-3-tosyl-1H-pyrrole. mdpi.com

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like alkyl groups increases the electron density of the ring. This enhances the ring's nucleophilicity and can increase its reactivity in reactions such as Diels-Alder cycloadditions. askfilo.com For instance, Friedel-Crafts alkylation of 1-(phenylsulfonyl)pyrrole with tert-butyl chloride affords 3-tert-butyl-1-(phenylsulfonyl)pyrrole in excellent yield. cdnsciencepub.com

Table 4: Effect of Substituents on Pyrrole Ring Reactivity

| Substituent Type | Example Groups | Effect on Ring Electron Density | Reactivity towards Electrophiles | Preferred Position of Substitution (on this compound) |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -SO₂R, -COR | Decrease | Decreased | C5 |

Bioisosteric Replacements (e.g., Sulfonyl Group Introduction)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a compound's physicochemical properties while retaining its intended biological activity. spirochem.com One of the most common bioisosteric replacements for a carbonyl group is the sulfonyl group. mdpi.com This substitution can influence properties such as metabolic stability, polarity, and hydrogen bonding capacity.

The introduction of a sulfonyl group onto the 1-phenyl-1H-pyrrole core, as a bioisostere for the 3-carbonyl moiety, can be achieved through electrophilic aromatic substitution. Research has demonstrated the direct sulfonylation of 1-phenyl-1H-pyrrole with tosyl chloride in the presence of zinc oxide under solvent-free conditions. This reaction yields 1-phenyl-3-tosyl-1H-pyrrole as the major product, alongside its 2-sulfonyl isomer. mdpi.com This approach provides a direct route to the sulfonyl analogue of the 3-aroyl-1-phenyl-1H-pyrrole scaffold. mdpi.com

Another relevant synthetic route involves the sulfonation of 1-(phenylsulfonyl)pyrrole. researchgate.netchemicalbook.com Treatment of 1-(benzenesulfonyl)pyrrole with chlorosulfonic acid, followed by thionyl chloride, leads to the formation of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride. chemicalbook.com This intermediate is analogous to the target compound, featuring a sulfonyl chloride at the 3-position, which can then be used to synthesize various sulfonamide derivatives. researchgate.net The N-phenylsulfonyl group in these cases acts as an electron-withdrawing group that directs electrophilic substitution primarily to the 3-position. cdnsciencepub.com

Table 1: Comparison of Carbonyl and Sulfonyl Bioisosteres

| Feature | Carbonyl Group (-CO-) | Sulfonyl Group (-SO2-) | Rationale for Replacement |

| Geometry | Trigonal planar | Tetrahedral | Alters the spatial arrangement of substituents, potentially improving binding interactions. |

| Polarity | Polar | Highly Polar | Can enhance solubility and modify interactions with biological targets. |

| H-Bonding | Acceptor | Acceptor | The two oxygen atoms on the sulfonyl group can act as strong hydrogen bond acceptors. |

| Metabolic Stability | Can be susceptible to reduction. | Generally more resistant to metabolic transformations. | May improve the pharmacokinetic profile of a drug candidate. mdpi.com |

Halogenation and Cyano-Substitution Strategies

The introduction of halogens or a cyano group onto the pyrrole ring can significantly alter the electronic properties and metabolic stability of the molecule. These functionalizations typically proceed via electrophilic substitution, though the regioselectivity is highly dependent on the directing influence of the substituents already present on the pyrrole ring, particularly the N-phenyl group and the 3-carbonyl chloride. The N-phenylsulfonyl group, for instance, deactivates the pyrrole ring towards electrophilic attack. cdnsciencepub.com

Halogenation: Direct halogenation of pyrroles can be complex, often leading to multiple substitutions and polymerization. However, by using an N-phenylsulfonyl protecting group, more controlled reactions can be achieved. For instance, while iodination of 1-(phenylsulfonyl)pyrrole with iodine and mercuric oxide has been reported to be unsuccessful, indicating the deactivated nature of the ring, other halogenation methods can be employed. cdnsciencepub.com The synthesis of halogen-doped pyrrole building blocks is crucial for developing new bioactive compounds. researchgate.netnih.gov For example, α-chloro ketones can be prepared using reagents like trichloroisocyanuric acid or N-chlorosuccinimide. researchgate.net

Cyano-Substitution: The cyano group serves as a valuable functional group that can act as a hydrogen bond acceptor or be converted into other functionalities. The cyanation of a deactivated pyrrole ring, such as 1-(phenylsulfonyl)pyrrole, has been successfully demonstrated. One method involves the reaction with chlorosulfonyl isocyanate followed by the addition of N,N-dimethylformamide (DMF), which results in the formation of 2-cyano-1-(phenylsulfonyl)pyrrole in high yield. cdnsciencepub.com This indicates a preference for substitution at the 2-position under these conditions. Alternative cyanation of indoles, a related heterocyclic system, can be achieved through the transformation of a formyl group or by direct construction of the ring from cyano-containing precursors. nih.gov

Table 2: Reagents for Halogenation and Cyanation of Pyrrole Systems

| Reaction | Reagent(s) | Position of Substitution | Comments |

| Nitration | Fuming Nitric Acid / Acetic Anhydride (B1165640) | 3-position (major), 2-position (trace) | Performed on 1-(phenylsulfonyl)pyrrole. cdnsciencepub.com |

| Cyanation | Chlorosulfonyl isocyanate / DMF | 2-position | High yield (99%) on 1-(phenylsulfonyl)pyrrole. cdnsciencepub.com |

| Cyanation | Cyanogen bromide / Aluminum chloride | No reaction | Attempted on 1-(phenylsulfonyl)pyrrole. cdnsciencepub.com |

| Chlorination | Trichloroisocyanuric acid (TCCA) | α-position to a carbonyl | General reagent for α-chloro ketones. researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | α-position to a carbonyl | General reagent for α-bromo ketones. researchgate.net |

Ring Expansion and Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound core is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. These larger structures are of significant interest in materials science and medicinal chemistry. nih.gov Strategies to achieve this include ring expansion reactions that enlarge the pyrrole ring and cyclization reactions that build new rings onto the existing pyrrole framework.

Ring Expansion: Pyrroles can undergo ring expansion reactions to form larger heterocycles like pyridines. One notable method is the Ciamician–Dennstedt rearrangement, where pyrroles react with dichlorocarbene (B158193) to form a dichlorocyclopropane intermediate. This intermediate then rearranges to yield a 3-chloropyridine. wikipedia.org More recent developments have shown that a one-carbon ring expansion of pyrroles can be achieved using dibromofluoromethane (B117605) as a bromofluorocarbene source, leading to 3-fluorinated pyridines. researchgate.net

Cyclization Reactions: Intramolecular cyclization reactions are a powerful tool for constructing fused ring systems. A relevant example is the photoinduced chlorine atom-transfer cyclization. In this process, a precursor such as a 3-acyl-2-chloro-N-(ω-phenylalkynyl)pyrrole undergoes photocyclization. nih.gov The reaction proceeds via a chlorine atom transfer, leading to the formation of a new ring fused to the pyrrole core. Subsequent hydrolysis can yield benzoyl-substituted fused pyrroles. nih.gov This demonstrates how the combination of a halogen at the 2-position and a carbonyl at the 3-position, along with an appropriate N-substituent, can be used to build polycyclic structures. Additionally, pyrroles with electron-withdrawing groups can participate as dienes in Diels-Alder [4+2] cycloaddition reactions, providing another route to fused systems. wikipedia.org

Table 3: Ring Expansion and Cyclization Reactions of Pyrrole Derivatives

| Reaction Type | Reagents/Conditions | Intermediate/Precursor | Resulting Fused System |

| Ciamician–Dennstedt Rearrangement | Dichlorocarbene (from CHCl3, base) | Pyrrole | 3-Chloropyridine wikipedia.org |

| One-Carbon Ring Expansion | Dibromofluoromethane, LiOtBu | Substituted Pyrrole | 3-Fluoropyridine researchgate.net |

| Photoinduced Atom-Transfer Cyclization | UV light, wet acetone | 3-Acyl-2-chloro-N-(ω-phenylalkynyl)pyrrole | Benzoyl-substituted fused pyrrole nih.gov |

| Diels-Alder Cycloaddition | Dienophile, heat | N-substituted pyrrole (acting as diene) | Fused bicyclic system (e.g., 7-azabicyclo[2.2.1]heptene derivative) wikipedia.org |

Spectroscopic and Analytical Characterization Methodologies in Research on 1 Phenyl 1h Pyrrole 3 Carbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis

In the ¹H NMR spectrum of 1-Phenyl-1H-pyrrole-3-carbonyl chloride, distinct signals are expected for the protons on the pyrrole (B145914) ring and the phenyl ring. The electron-withdrawing nature of the carbonyl chloride group at the C3 position significantly influences the chemical shifts of the pyrrole protons, causing them to shift downfield (to a higher ppm value) compared to unsubstituted 1-phenylpyrrole (B1663985).

The protons on the phenyl group are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the pyrrole ring will also be in this region but can be distinguished by their characteristic coupling patterns. The H2, H4, and H5 protons of the pyrrole ring form a distinct spin system. H2 and H4, being adjacent to the electron-withdrawing carbonyl group, are expected to be the most deshielded.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyrrole) | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 2.5, 1.5 Hz |

| H-5 (Pyrrole) | 7.5 - 7.7 | Doublet of doublets (dd) | J ≈ 3.0, 2.5 Hz |

| H-4 (Pyrrole) | 7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 3.0, 1.5 Hz |

| H-ortho (Phenyl) | 7.5 - 7.7 | Multiplet (m) | - |

| H-meta (Phenyl) | 7.3 - 7.5 | Multiplet (m) | - |

| H-para (Phenyl) | 7.2 - 7.4 | Multiplet (m) | - |

These values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The most downfield signal is anticipated to be from the carbonyl carbon of the acyl chloride group, typically appearing in the 160-170 ppm range. The carbons of the aromatic phenyl ring and the heterocyclic pyrrole ring will resonate between approximately 110 and 140 ppm. The electron-withdrawing carbonyl chloride group will cause a downfield shift for the C3 carbon to which it is attached and will also influence the shifts of the other pyrrole carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 165 |

| C-ipso (Phenyl) | 138 - 140 |

| C-2 (Pyrrole) | 128 - 132 |

| C-5 (Pyrrole) | 125 - 128 |

| C-ortho (Phenyl) | 129 - 131 |

| C-meta (Phenyl) | 127 - 129 |

| C-para (Phenyl) | 125 - 127 |

| C-3 (Pyrrole) | 120 - 124 |

| C-4 (Pyrrole) | 112 - 116 |

These values are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyrrole ring (H2-H4, H4-H5, and a weaker H2-H5 correlation) and between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H2 to C2, H4 to C4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular skeleton. For instance, the H2 and H4 protons would show correlations to the carbonyl carbon (C=O), confirming the position of the acyl chloride group at C3. Protons on the phenyl ring would show correlations to the C-ipso carbon of the pyrrole ring, confirming the N-phenyl linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic peak in the IR spectrum of this compound is the carbonyl (C=O) stretch of the acyl chloride group. Due to the high electronegativity of the chlorine atom, this stretch occurs at a characteristically high frequency. uobabylon.edu.iqlibretexts.orgoregonstate.edu Aromatic C-H and C=C stretching vibrations from both the phenyl and pyrrole rings are also expected.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3150 | Aromatic C-H Stretch (Pyrrole & Phenyl) | Medium-Weak |

| 1770 - 1800 | C=O Stretch (Acyl Chloride) | Strong |

| 1580 - 1610 | C=C Stretch (Aromatic Rings) | Medium |

| 1450 - 1500 | C=C Stretch (Aromatic Rings) | Medium |

| 700 - 800 | C-Cl Stretch | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The molecular ion peak (M⁺•), corresponding to the intact molecule minus one electron, would confirm the molecular weight of this compound (C₁₁H₈ClNO).

The fragmentation pattern provides clues to the molecule's structure. Key expected fragmentation pathways include:

Loss of a chlorine radical (•Cl): This would result in a prominent peak at M-35/37, corresponding to the formation of a stable acylium ion.

Loss of carbon monoxide (CO): Following the loss of chlorine, the resulting acylium ion can lose a neutral CO molecule, leading to a peak at (M-Cl)-28.

Cleavage of the phenyl group: Fragmentation can occur where the phenyl group (C₆H₅) is lost.

Predicted EI-MS Fragmentation Data

| m/z Value | Identity of Fragment |

| 205/207 | [M]⁺• (Molecular Ion) |

| 170 | [M - Cl]⁺ |

| 142 | [M - Cl - CO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer. For this compound, this technique would typically be used to observe the protonated molecular ion, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition from its exact mass. The molecular formula of this compound is C₁₁H₈ClNO. The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally determined value to confirm the chemical formula with high confidence. While specific experimental HRMS data for this compound is not widely published, the expected theoretical values are foundational for its characterization.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₁₁H₈³⁵ClNO]⁺ | 205.0294 |

| [M+H]⁺ | [C₁₁H₉³⁵ClNO]⁺ | 206.0371 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This procedure provides the empirical formula of the substance and serves as a crucial check for its purity. The analysis involves combusting a small, precisely weighed sample of the compound under conditions that ensure complete conversion of its elements into simple gaseous products (e.g., CO₂, H₂O, N₂). These products are then separated and quantified. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

For this compound (C₁₁H₈ClNO), the theoretical elemental composition is presented below.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 64.25% |

| Hydrogen (H) | 3.92% |

| Chlorine (Cl) | 17.24% |

| Nitrogen (N) | 6.81% |

| Oxygen (O) | 7.78% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the assessment of their purity.

Column chromatography is a primary method for purifying chemical compounds from mixtures. In a typical application for a pyrrole derivative, a glass column is packed with a solid adsorbent, known as the stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture containing this compound is applied to the top of the column. A solvent or a mixture of solvents, the mobile phase, is then passed through the column. Separation occurs as the different components of the mixture travel down the column at different rates based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For compounds similar in structure, a common mobile phase consists of a gradient system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity by adding a solvent such as ethyl acetate. mdpi.com The separated components are collected in fractions as they exit the column, and the solvent is evaporated to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of chemical compounds with high resolution and sensitivity. The principle is similar to column chromatography, but the process involves a pump to pass a pressurized liquid mobile phase containing the sample mixture through a column filled with a solid adsorbent material.

Theoretical and Computational Chemistry Studies on 1 Phenyl 1h Pyrrole 3 Carbonyl Chloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. nih.govresearchgate.net For 1-Phenyl-1H-pyrrole-3-carbonyl chloride, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d), would first determine the most stable three-dimensional arrangement of its atoms. nih.gov

This analysis reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. The results would likely show a largely planar conformation for the pyrrole (B145914) ring, with the phenyl group and the carbonyl chloride moiety exhibiting some degree of rotation. nih.gov Such calculations provide a precise, static picture of the molecule's ground-state structure, which is the starting point for further analysis.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.20 Å |

| Bond Length | C-Cl (carbonyl chloride) | ~1.79 Å |

| Bond Length | N1-C(Phenyl) | ~1.43 Å |

| Bond Angle | C2-C3-C(O)Cl | ~125° |

| Dihedral Angle | C2-N1-C(Phenyl)-C(Phenyl) | ~35° |

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comwuxiapptec.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.com For this compound, the acyl chloride group is strongly electron-withdrawing, which would be expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon. The distribution of the LUMO would likely be concentrated on the carbonyl chloride moiety, confirming it as the primary electrophilic site. The HOMO, conversely, would likely be distributed across the electron-rich phenyl and pyrrole ring systems. wuxibiology.com

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify these properties:

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / (2η)

Electronegativity (χ): -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): χ² / (2η)

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Indicates moderate reactivity |

| Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.71 | Propensity to accept electrons |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For this compound, a primary reaction is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile (e.g., an alcohol or amine). DFT calculations can be used to model the entire reaction coordinate for such a process. mdpi.com

This involves identifying and calculating the energies of the reactants, products, any intermediates (like the tetrahedral intermediate in acyl substitution), and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction pathway, and its energy determines the activation energy (Ea) of the reaction. By mapping this pathway, researchers can understand the reaction's feasibility, predict its rate, and explain stereochemical or regiochemical outcomes. mdpi.com For instance, modeling the reaction with a chiral nucleophile could help predict which stereoisomer would be preferentially formed.

Prediction and Validation of Spectroscopic Data

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm a molecule's structure. nih.gov DFT calculations can be used to compute Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

IR Spectroscopy: Calculated vibrational frequencies correspond to the stretching and bending modes of the molecule's bonds. For this compound, a strong predicted absorption band around 1750-1800 cm⁻¹ would correspond to the C=O stretch of the acyl chloride, serving as a key diagnostic peak.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, are crucial for assigning specific signals to the correct atoms in the molecule, especially for complex structures. mdpi.com For example, in the synthesis of a related compound, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, the structure was confirmed by comparing the observed ¹H and ¹³C NMR data with expected values. mdpi.com

Table 3: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (δ) for a Derivative Compound

| Carbon Atom | Experimental δ (ppm) mdpi.com | Hypothetical Predicted δ (ppm) | Assignment |

|---|---|---|---|

| C=O (benzoyl) | 191.4 | 190.8 | Carbonyl carbon |

| C=O (amide) | 162.8 | 163.5 | Amide carbonyl |

| Pyrrole C5 | 125.7 | 126.1 | Pyrrole ring carbon |

| Pyrrole C2 | 114.5 | 115.0 | Pyrrole ring carbon |

Data for (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one used for illustrative purposes. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a single, static minimum-energy structure, molecules are dynamic entities that can rotate around single bonds and adopt various conformations. Conformational analysis aims to identify the different low-energy shapes a molecule can assume and determine their relative stabilities.

Molecular Dynamics (MD) simulations go a step further by modeling the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the preferred orientation of the phenyl ring relative to the pyrrole ring and the rotational freedom of the carbonyl chloride group. This type of simulation is crucial for understanding how the molecule's shape changes in a realistic environment and how it might interact with other molecules, such as a receptor in a biological system. nih.gov The results can be analyzed to understand flexibility, solvent interactions, and the time-averaged behavior of the molecule, which can differ significantly from its static, gas-phase structure. nih.gov

Role of 1 Phenyl 1h Pyrrole 3 Carbonyl Chloride in Advanced Organic Synthesis and Scaffold Construction

Building Block for Diverse Heterocyclic Architectures

The reactivity of the carbonyl chloride group in 1-Phenyl-1H-pyrrole-3-carbonyl chloride allows for its facile reaction with a variety of nucleophiles, leading to the formation of a wide array of heterocyclic structures. This adaptability makes it a crucial starting material for synthetic chemists aiming to construct complex molecules with potential applications in medicinal chemistry and materials science.

The primary application of this acyl chloride is in the formation of amide and ester linkages. Reactions with primary and secondary amines, including diamines, readily yield the corresponding pyrrole-3-carboxamides. These reactions are typically carried out under standard conditions, often employing a base to scavenge the hydrogen chloride byproduct. Similarly, esterification can be achieved by reacting the acyl chloride with alcohols. These fundamental transformations are key to incorporating the 1-phenyl-1H-pyrrole-3-carbonyl moiety into larger, more complex molecular frameworks.

Furthermore, the electrophilic nature of the acyl chloride facilitates its use in the synthesis of fused heterocyclic systems. For instance, reaction with binucleophilic reagents, such as compounds containing both an amine and a hydroxyl or thiol group, can lead to the formation of pyrrole-fused oxazines or thiazines through intramolecular cyclization of the initially formed amide or ester. While specific examples directly employing this compound in complex cycloaddition reactions are not extensively documented in readily available literature, the inherent reactivity of the acyl chloride functional group suggests its potential as a precursor to more elaborate dienes or dienophiles for use in reactions like the Diels-Alder cycloaddition, paving the way for the construction of intricate polycyclic systems.

Precursor for Developing Chemically Novel Scaffolds

The 1-phenyl-1H-pyrrole core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this core at the 3-position via the carbonyl chloride provides a direct route to novel derivatives with the potential for diverse pharmacological activities.

By reacting this compound with a variety of amines and alcohols, chemists can generate extensive libraries of new chemical entities. These libraries can then be screened for biological activity against various therapeutic targets. The phenyl group at the 1-position and the carbonyl-derived functional group at the 3-position provide key points for modifying the steric and electronic properties of the molecule, allowing for the fine-tuning of its interaction with biological macromolecules.

The development of bioactive scaffolds often involves the strategic combination of different pharmacophores. This compound serves as an excellent platform for this approach. For example, linking it to other known bioactive heterocyclic systems through an amide or ester bond can lead to the creation of hybrid molecules with potentially synergistic or novel biological effects. While the direct application of this specific acyl chloride in the development of named drug candidates is not prominently reported, its role as a versatile precursor allows for the exploration of a wide chemical space in the search for new therapeutic agents.

Contribution to the Synthesis of Functional Organic Materials and Sensors

The application of this compound in the synthesis of functional organic materials and sensors is an area of potential, though not yet extensively explored in published research. The pyrrole (B145914) moiety itself is a key component in conducting polymers and organic electronic materials. The ability to introduce specific functionalities through the acyl chloride group could, in principle, be used to tailor the properties of such materials.

For instance, the incorporation of chromophores or fluorophores by reacting the acyl chloride with appropriately functionalized amines or alcohols could lead to the development of new dyes or fluorescent sensors. The resulting materials could potentially exhibit changes in their optical or electronic properties in response to specific analytes or environmental stimuli. However, at present, there is a lack of specific research articles detailing the use of this compound for these applications.

Methodology Development in Organic Synthesis

The reactivity of this compound has been utilized in the development and study of synthetic methodologies, most notably in Friedel-Crafts acylation reactions. A study investigating the aluminum chloride-catalyzed acylation of 1-benzenesulfonyl-1H-pyrrole employed a series of aroyl chlorides, including this compound. mdpi.com

In this study, it was observed that the reaction of 1-benzenesulfonyl-1H-pyrrole with most aroyl chlorides led to the formation of 3-aroylpyrroles after hydrolysis. mdpi.com However, when the π-electron-rich this compound was used as the acylating agent, a significant amount of C-2 substitution occurred, resulting in the isolation of the corresponding 1-benzenesulfonyl-2-aroylpyrrole as the predominant product. mdpi.com This finding highlights the influence of the electronic properties of the acyl chloride on the regioselectivity of the Friedel-Crafts reaction, providing valuable insight for synthetic chemists designing routes to specifically substituted pyrrole derivatives. This demonstrates the role of this compound not just as a building block, but also as a tool for probing and understanding reaction mechanisms and selectivity in organic synthesis.

Future Research Perspectives in 1 Phenyl 1h Pyrrole 3 Carbonyl Chloride Chemistry

Exploration of Undiscovered Catalytic and Stereoselective Transformations

The reactivity of the acyl chloride group in 1-phenyl-1H-pyrrole-3-carbonyl chloride is well-established in classical reactions, but its potential in advanced catalytic systems remains largely untapped. Future research should focus on developing new catalytic methods that go beyond simple acylation.

Cross-Coupling Reactions: A significant area for exploration is the development of transition-metal-catalyzed cross-coupling reactions where the carbonyl chloride moiety is converted into other functional groups. For instance, decarbonylative coupling reactions could forge a direct bond between the pyrrole (B145914) C3 position and various organic fragments.

Asymmetric Catalysis: The development of stereoselective transformations is a paramount goal. Research into chiral catalysts that can control the stereochemistry of additions to the carbonyl group or direct asymmetric functionalization at other positions on the pyrrole ring is a promising frontier. This could lead to the synthesis of enantiomerically pure pyrrole-based compounds, which is crucial for pharmaceutical applications. nih.gov

Novel Catalyst Development: Investigations into the use of earth-abundant metal catalysts, such as iron, copper, or zinc, for transformations involving this compound would align with green chemistry principles. acs.orgmdpi.com Gold-catalyzed hydroamination and cyclization reactions, which have been effective for synthesizing substituted pyrroles, could be adapted for novel derivatizations. nih.govorganic-chemistry.org

| Catalytic Approach | Potential Transformation | Research Goal |

| Palladium/Nickel Catalysis | Decarbonylative Cross-Coupling | Direct C-C or C-Heteroatom bond formation at the C3 position. |

| Chiral Lewis Acid Catalysis | Asymmetric Nucleophilic Addition | Enantioselective synthesis of chiral alcohols from the carbonyl chloride. |

| Iron/Copper Catalysis | Reductive or Oxidative Couplings | Development of cost-effective and sustainable synthetic methods. acs.org |

| Gold/Rhodium Catalysis | Hydroamination/Cyclization Cascades | Creation of complex fused-ring systems initiated by reaction at the carbonyl group. nih.govorganic-chemistry.org |

Development of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. uniroma1.it Future work on this compound should prioritize the integration of green chemistry principles into its synthesis and subsequent reactions. researchgate.neteurekaselect.com

Key research directions include:

Green Solvents: Shifting away from traditional volatile organic compounds towards greener alternatives like water, ethanol, or ionic liquids for reactions involving this acyl chloride. semanticscholar.org

Catalyst Recycling: Employing heterogeneous catalysts or magnetic nanoparticles that can be easily recovered and reused, thereby reducing waste and cost. researchgate.net

Energy Efficiency: Exploring the use of microwave irradiation or ultrasound technology to accelerate reaction rates, potentially reducing energy consumption and reaction times compared to conventional heating. semanticscholar.org

Bio-based Feedstocks: Investigating synthetic routes to the 1-phenyl-1H-pyrrole core that utilize renewable starting materials derived from biomass, which would significantly lower the environmental footprint of its entire product life cycle. acs.orgpolimi.it

Advanced Regioselective Control in Functionalization Reactions

While the carbonyl chloride at the C3 position is the primary site of reactivity, achieving precise functionalization at other positions on the pyrrole or phenyl rings is a significant challenge. Future research should aim to develop sophisticated methods for regioselective control.

Directing Group Strategies: The carbonyl chloride group itself, or a derivative, could be exploited as a directing group to guide C-H activation at specific sites. For example, rhodium-based catalysts have been shown to enable β-selective (C4) arylation of pyrroles, and similar strategies could be explored for this compound. acs.org

Sequential Functionalization: Developing protocols for sequential, regioselective reactions is crucial. For instance, a highly regioselective bromination or chlorination could be performed first, followed by a halogen/metal exchange and subsequent reaction with an electrophile, providing a flexible route to multifunctionalized derivatives. researchgate.netnih.gov This approach would allow for the controlled installation of different substituents at desired positions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. neuroquantology.comnih.gov Integrating the synthesis and derivatization of this compound into continuous flow systems is a promising area for future development.

On-Demand Synthesis: As acyl chlorides can be moisture-sensitive, a flow reactor could be used to generate this compound from its corresponding carboxylic acid in situ and immediately use it in a subsequent reaction stream. This would avoid issues with storage and degradation.

Rapid Library Generation: An automated flow platform could be designed to react a stream of this compound with a library of different nucleophiles (e.g., amines, alcohols), enabling the rapid and efficient synthesis of a large array of derivatives for screening purposes. syrris.com Classical methods like the Hantzsch and Paal-Knorr syntheses have already been successfully adapted to flow conditions, demonstrating the feasibility for pyrrole chemistry. uc.ptresearchgate.net

Improved Safety: The handling of hazardous reagents often used to prepare acyl chlorides can be made safer within an enclosed and automated flow system, minimizing operator exposure.

Predictive Computational Design for Tailored Derivatization

Computational chemistry provides powerful tools for understanding reactivity and designing novel molecules in silico before their synthesis. nih.gov Applying these methods to the chemistry of this compound can accelerate the discovery of new derivatives with desired properties.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity of electrophilic or nucleophilic attacks on the pyrrole scaffold. mdpi.com This can help rationalize experimental outcomes and guide the choice of reagents and conditions.

Virtual Screening: Molecular docking and other computational screening methods can be used to design and evaluate potential derivatives for specific biological targets. mdpi.comnih.gov For example, new amide or ester derivatives of this compound could be designed to fit into the active site of a particular enzyme, prioritizing the synthesis of the most promising candidates. nih.gov

Property-Driven Design: Computational tools can predict the electronic and photophysical properties of novel derivatives. This predictive power is valuable in materials science for designing new organic semiconductors or dyes based on the 1-phenyl-1H-pyrrole framework. researchgate.net

Q & A

Basic: What are the optimal synthetic methods for preparing 1-phenyl-1H-pyrrole-3-carbonyl chloride with high purity?

Answer: